molecular formula C14H14N2O4 B2716529 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide CAS No. 886949-31-1

3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide

Cat. No.: B2716529
CAS No.: 886949-31-1
M. Wt: 274.276
InChI Key: RXLKZLDYTUGPBO-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives. . The presence of both tetrahydrofuran and benzofuran moieties in this compound suggests it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide can be achieved through a combination of C–H arylation and transamidation reactions. The synthetic route typically involves the following steps :

    8-Aminoquinoline Directed C–H Arylation: This step involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.

    Transamidation Procedure: This is a one-pot, two-step process that proceeds via the intermediate N-acyl-Boc-carbamates, allowing for the diversification of the C3-arylated benzofuran products.

Given the high efficiency and modularity of this synthetic strategy, it is an attractive method for generating structurally diverse collections of benzofuran derivatives .

Chemical Reactions Analysis

3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate .

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

The unique combination of tetrahydrofuran and benzofuran moieties in this compound may confer distinct chemical and biological properties compared to these similar compounds .

Properties

IUPAC Name

3-(oxolane-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c15-13(17)12-11(8-4-1-2-5-9(8)20-12)16-14(18)10-6-3-7-19-10/h1-2,4-5,10H,3,6-7H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLKZLDYTUGPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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